![molecular formula C14H19N5O2S B2549668 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide CAS No. 938990-81-9](/img/structure/B2549668.png)
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
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Description
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide, also known as ETTSA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
- TUBTs exhibit anti-inflammatory effects. These compounds could potentially be explored as therapeutic agents for conditions involving inflammation, such as rheumatoid arthritis .
- Specific UBTs, including frentizole , bentaluron , and methabenzthiazuron , have been used as wood preservatives and herbicides in winter corn crops . Investigating their mechanisms of action and optimizing their efficacy could enhance sustainable agriculture practices.
- The combination of (T)Us and benzothiazoles results in UBTs, which possess improved physicochemical and biological properties. Researchers can explore these compounds further for drug development .
- Synthetic methodologies for UBTs have been developed over the past 40 years, allowing for the transformation of UBTs into derivatives with various substituents .
- While not directly related to the mentioned compound, thiophene-containing derivatives have shown serotonin antagonist activity. Investigating the potential of UBTs in modulating serotonin receptors could be valuable for neurological disorders .
Anti-Inflammatory Properties
Wood Preservation and Herbicides
Medicinal Chemistry
Serotonin Antagonists
properties
IUPAC Name |
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-4-21-12-8-6-5-7-11(12)19-14(16-17-18-19)22-9-13(20)15-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZCKWNYPWGLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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